butyl 5-methoxy-1-methyl-1H-indole-2-carboxylate
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Overview
Description
Butyl 5-methoxy-1-methyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its indole core structure, which is substituted with a butyl group at the 2-position, a methoxy group at the 5-position, and a methyl group at the 1-position. The presence of these substituents imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 5-methoxy-1-methyl-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions to form the hydrazone intermediate. This intermediate then undergoes cyclization and rearrangement to yield the indole core. The specific substituents (butyl, methoxy, and methyl groups) are introduced through subsequent functional group transformations and protection-deprotection strategies .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Butyl 5-methoxy-1-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the ester moiety can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
Butyl 5-methoxy-1-methyl-1H-indole-2-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of butyl 5-methoxy-1-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects. Additionally, the compound may inhibit certain enzymes involved in cancer cell proliferation, leading to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 5-methoxy-7-methyl-1H-indole-1-carboxylate
- Tert-butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate
- Tert-butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate
Uniqueness
Butyl 5-methoxy-1-methyl-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl group at the 2-position enhances its lipophilicity, potentially improving its membrane permeability and bioavailability. The methoxy group at the 5-position and the methyl group at the 1-position contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H19NO3 |
---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
butyl 5-methoxy-1-methylindole-2-carboxylate |
InChI |
InChI=1S/C15H19NO3/c1-4-5-8-19-15(17)14-10-11-9-12(18-3)6-7-13(11)16(14)2/h6-7,9-10H,4-5,8H2,1-3H3 |
InChI Key |
QILBGVXHKHZUTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC2=C(N1C)C=CC(=C2)OC |
Origin of Product |
United States |
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